

Application Notes and Protocols for Ethanol Extraction of Triterpenoids from Fungi

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *20-Hydroxyganoderic Acid G*

Cat. No.: *B15145141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids, a diverse class of secondary metabolites, are abundant in various fungal species, particularly in medicinal mushrooms such as *Ganoderma lucidum* (Reishi). These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of bioactive properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Ethanol extraction is a widely employed and effective method for isolating triterpenoids from fungal materials. This document provides detailed protocols for conventional and advanced ethanol-based extraction techniques, along with comparative data to aid in method selection and optimization.

Data Presentation: Comparative Analysis of Extraction Methods

The following table summarizes quantitative data from various studies on the ethanol extraction of triterpenoids from fungi, primarily *Ganoderma lucidum*. This allows for a direct comparison of the efficiency of different extraction methodologies.

Fungal Species	Extraction Method	Ethanol Concentration (%)	Temperature (°C)	Time	Solid-to-Liquid Ratio (g/mL)	Key Findings
Ganoderma lucidum	Ethanol Maceration	95	30	6 hours	1:40	A traditional and straightforward method. [1]
Ganoderma lucidum	Sonication	80	60	3 hours	1:40	A common method for sample pretreatment before analysis. [2]
Ganoderma lucidum	Ultrasound-Assisted Extraction (UAE)	50	80	100 minutes	1:50	Optimized conditions yielded 0.38% triterpenoids. [1][3]
Ganoderma lucidum	Heat-Assisted Extraction (HAE)	62.5	90	78.9 minutes	-	Optimized for maximum yield of triterpenoids and phenolics. [4]
Ganoderma lucidum Spore Powder	Ultrasound-Assisted Extraction (UAE)	95	-	5.4 minutes	1:50	Optimized for rapid extraction, yielding 0.97%

							triterpenoid s.[5][6]
Ganoderma atrum	Microwave-Assisted Extraction (MAE)	95	90	5 minutes	1:25	MAE demonstrated a high yield of 0.968% in a significantly shorter time compared to other methods. [7]	MAE demonstrated a high yield of 0.968% in a significantly shorter time compared to other methods. [7]
Sanghuan gporus sanghuang Mycelium	Ultrasound-Assisted Extraction (UAE)	80	60	20 minutes	1:20	Optimized conditions resulted in a maximum triterpenoid extraction of 13.30 mg/g. [8]	Optimized conditions resulted in a maximum triterpenoid extraction of 13.30 mg/g. [8]
Pleurotus tuber-regium Sclerotium	Ultrasound-Assisted Extraction (UAE)	75	55	45 minutes	-	Effective for extracting total triterpenes. [9]	Effective for extracting total triterpenes. [9]

Experimental Protocols

Protocol 1: Conventional Ethanol Maceration

This protocol is a standard and widely used method for the extraction of triterpenoids.

Materials and Equipment:

- Dried and powdered fungal material (e.g., Ganoderma lucidum fruiting bodies)
- 95% Ethanol
- Orbital shaker
- Centrifuge
- Rotary evaporator
- Filter paper

Procedure:

- Weigh 1 g of finely powdered fungal material.
- Add 40 mL of 95% ethanol to the powder in a sealed flask.[\[1\]](#)
- Place the flask on an orbital shaker and agitate gently for 6 hours at 30°C.[\[1\]](#)
- After 6 hours, centrifuge the mixture at 8,000 x g for 10 minutes to pellet the solid material.[\[1\]](#)
- Carefully decant and collect the supernatant.
- For exhaustive extraction, the process can be repeated on the pellet with fresh ethanol.
- Combine the supernatants from all extractions.
- The combined extract can be concentrated using a rotary evaporator to remove the ethanol and obtain the crude triterpenoid extract.
- The crude extract can be further purified using chromatographic techniques.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often in a shorter time frame.

Materials and Equipment:

- Dried and powdered fungal material
- Aqueous ethanol (concentration as per optimization, e.g., 50-95%)
- Ultrasonic bath or probe sonicator
- Temperature controller
- Centrifuge
- Rotary evaporator

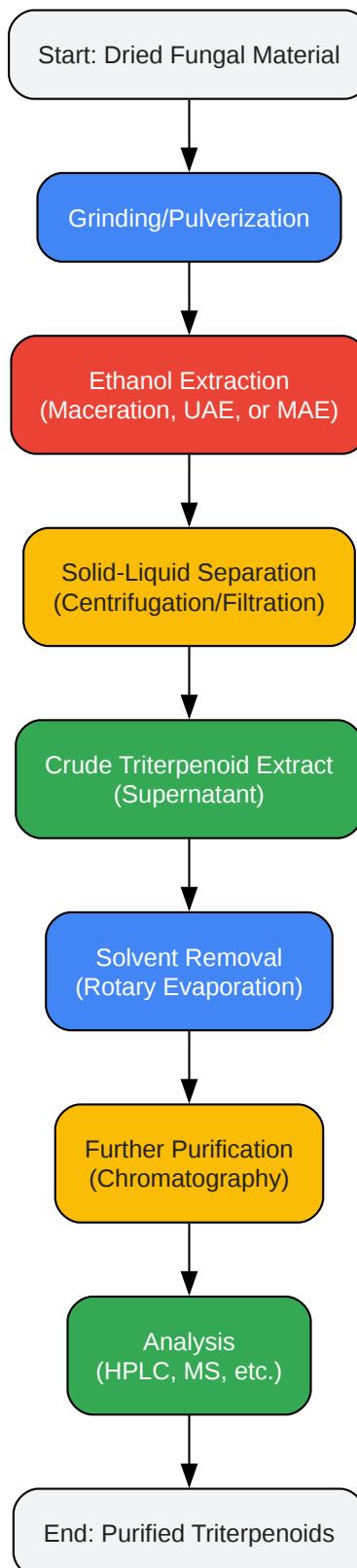
Procedure:

- Weigh the desired amount of powdered fungal material (e.g., 1 g).
- Add the appropriate volume of aqueous ethanol to achieve the desired solid-to-liquid ratio (e.g., 1:50).[3][5][6]
- Place the mixture in an ultrasonic bath.
- Set the ultrasonic power (e.g., 210 W), temperature (e.g., 80°C), and extraction time (e.g., 100 minutes) based on optimized parameters.[3] For spore powder, a much shorter time of around 5.4 minutes at a higher ethanol concentration (95%) and higher power (564.7 W) has been shown to be effective.[5][6]
- After sonication, centrifuge the mixture to separate the extract from the solid residue.
- Collect the supernatant.
- The extract can then be concentrated and purified as described in the conventional protocol.

Protocol 3: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to rapidly heat the solvent and fungal matrix, leading to a significant reduction in extraction time.

Materials and Equipment:


- Dried and powdered fungal material
- Ethanol (e.g., 95%)
- Microwave extraction system
- Centrifuge
- Rotary evaporator

Procedure:

- Place the powdered fungal material into the microwave extraction vessel.
- Add the solvent at the desired ratio (e.g., 1:25 for Ganoderma atrum).[7]
- Set the extraction parameters: temperature (e.g., 90°C) and time (e.g., 5 minutes).[7]
- After the extraction cycle, allow the vessel to cool.
- Separate the extract from the solid residue by centrifugation or filtration.
- The supernatant contains the triterpenoid extract, which can be further processed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the ethanol extraction of triterpenoids from fungi.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom *Ganoderma lucidum* and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom *Ganoderma lucidum* and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 4. Extraction of triterpenoids and phenolic compounds from *Ganoderma lucidum*: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Production of triterpenoid compounds from *Ganoderma lucidum* spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of a Triterpene Solution and Evaluation of the Hypolipidemic Efficacy of the *Pleurotus tuber-regium* (Fr.) Sing Sclerotium - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethanol Extraction of Triterpenoids from Fungi]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15145141#protocol-for-ethanol-extraction-of-triterpenoids-from-fungi>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com